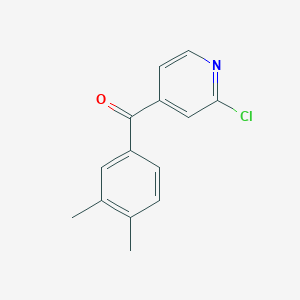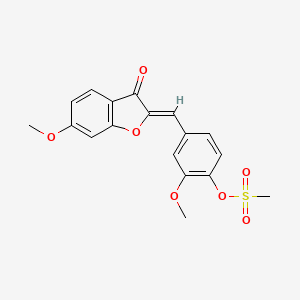![molecular formula C10H12F3NO B2370117 [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine CAS No. 1344312-27-1](/img/structure/B2370117.png)
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, also known as TFPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPMA has a unique chemical structure that can be synthesized through several methods, and its mechanism of action and biochemical effects have been studied extensively.
Wirkmechanismus
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine exerts its biological effects through the modulation of various signaling pathways, including the inhibition of monoamine oxidase (MAO) and the activation of the sigma-1 receptor. MAO is an enzyme that metabolizes neurotransmitters, and its inhibition by this compound leads to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine. The activation of the sigma-1 receptor by this compound has been associated with various physiological effects, including the modulation of calcium signaling and the regulation of protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of tumor cell growth, and the regulation of calcium signaling. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has several advantages for lab experiments, including its high purity level, ease of synthesis, and unique chemical structure. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on [4-(3,3,3-Trifluoropropoxy)phenyl]methanamine, including the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are also needed to determine the optimal dosage and administration route of this compound, as well as its potential toxicity and side effects. Additionally, this compound may have potential applications in material science and organic synthesis, which warrant further investigation.
Synthesemethoden
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine can be synthesized through several methods, including the reaction of 4-(3,3,3-trifluoropropoxy)benzaldehyde with ammonia, followed by reduction with sodium borohydride. Another method involves the reaction of 4-(3,3,3-trifluoropropoxy)benzyl chloride with ammonia, followed by reduction with lithium aluminum hydride. Both methods yield this compound as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a building block in the synthesis of novel organic compounds with potential applications in material science and organic synthesis.
Eigenschaften
IUPAC Name |
[4-(3,3,3-trifluoropropoxy)phenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)5-6-15-9-3-1-8(7-14)2-4-9/h1-4H,5-7,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBKUGFBHKFYLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

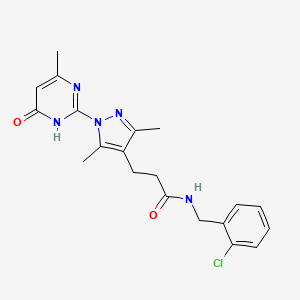


![2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2370042.png)
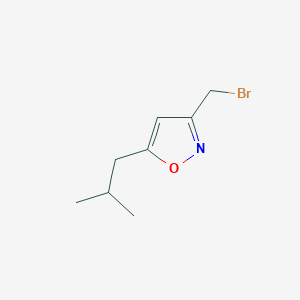
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B2370044.png)
![5-((4-Chlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2370048.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2370049.png)
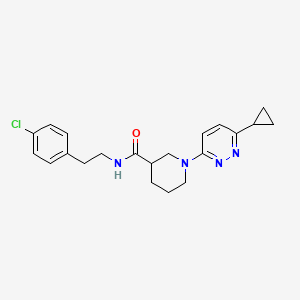
![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2370051.png)
![2-[3-(Triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2370054.png)
